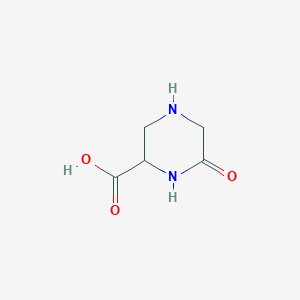
Acide 5-(2-méthoxyphényl)nicotinique
Vue d'ensemble
Description
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .
Molecular Structure Analysis
The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .
Chemical Reactions Analysis
The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
Applications De Recherche Scientifique
1. Traitement des taux élevés de graisse dans le sang L’acide nicotinique, dont un dérivé est l’« acide 5-(2-méthoxyphényl)nicotinique », est utilisé depuis de nombreuses années comme co-agent pour réduire les taux élevés de graisses dans le sang . Il a une plus grande capacité à augmenter la concentration de lipoprotéines de haute densité et à réduire le risque de crises cardiaques, de maladies athéroscléreuses et de maladies d’hypertension artérielle associées à des maladies rénales .
2. Traitement de la pneumonie et des maladies rénales Les dérivés de l’acide nicotinique ont montré une grande efficacité dans le traitement de nombreuses maladies telles que la pneumonie et les maladies rénales . Cela suggère que l’« this compound » pourrait potentiellement être utilisé dans ces domaines.
Traitement potentiel de la maladie d’Alzheimer
Certains dérivés de l’acide nicotinique se sont avérés efficaces contre la maladie d’Alzheimer . Compte tenu de la similitude structurelle, l’« this compound » pourrait également avoir des applications potentielles dans ce domaine.
Applications anti-inflammatoires et analgésiques
Les dérivés aryle 2-substitués de l’acide nicotinique, similaires à l’« this compound », ont montré une efficacité anti-inflammatoire et analgésique . Cela suggère que l’« this compound » pourrait potentiellement être utilisé comme agent anti-inflammatoire et analgésique.
Activité antimicrobienne
Un composé similaire à l’« this compound », à savoir l’acide 2-{[(2-hydroxy-5-méthoxyphényl)méthylidène]amino}nicotinique, a été synthétisé et a montré une action antimicrobienne contre tous les microbes testés, à l’exception de l’isolat de Candida albicans . Cela suggère que l’« this compound » pourrait également avoir des propriétés antimicrobiennes.
6. Utilisation potentielle dans le traitement de la dyslipidémie et la prévention des maladies cardiovasculaires De nouveaux médicaments pouvant être exprimés via le récepteur de la niacine ou les récepteurs unis, en plus de nouvelles co-médications qui inhibent les effets secondaires indésirables de la niacine, pourraient potentiellement être insérés comme nouvelles options thérapeutiques dans le traitement de la dyslipidémie et la prévention des maladies cardiovasculaires . Étant donné que l’« this compound » est un dérivé de l’acide nicotinique, il pourrait potentiellement être utilisé dans ce contexte.
Mécanisme D'action
Target of Action
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .
Mode of Action
This interaction could result in the disruption of bacterial cell functions, leading to their death
Biochemical Pathways
This interference could disrupt the normal functioning of the bacteria, leading to their death
Result of Action
The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .
Analyse Biochimique
Biochemical Properties
5-(2-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of 5-(2-Methoxyphenyl)nicotinic acid have not been extensively studied. It’s worth noting that nicotinic acid itself is known to be involved in redox reactions and adenosine diphosphate-ribosylation reactions in metabolism .
Cellular Effects
Nicotinic acid and its derivatives are known to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives can have various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 5-(2-Methoxyphenyl)nicotinic acid in animal models have not been extensively studied. It is known that nicotinic acid and its derivatives can have various effects at different dosages .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be localized to various subcellular compartments .
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893732-61-1 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
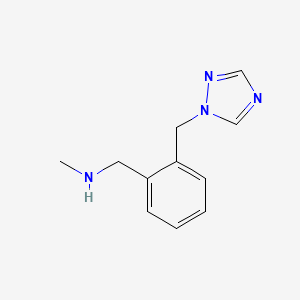
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)


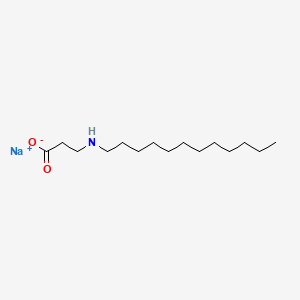
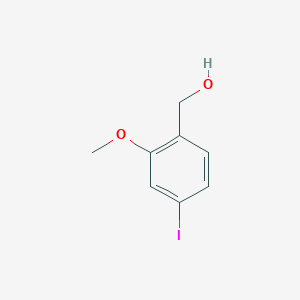


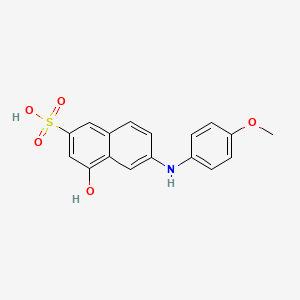
![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)


